N1,N3-BIS(2-BROMO-4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N3-BIS(2-BROMO-4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE is a complex organic compound characterized by the presence of bromine and nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(2-BROMO-4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 2-bromo-4-nitroaniline with isophthaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N1,N3-BIS(2-BROMO-4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Derivatives with different substituents replacing the bromine atoms.
Reduction: Amino derivatives where nitro groups are converted to amino groups.
Oxidation: Various oxidized forms depending on the extent of oxidation.
Scientific Research Applications
N1,N3-BIS(2-BROMO-4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N3-BIS(2-BROMO-4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
N1,N3-BIS(2-SULFANYLETHYL)BENZENE-1,3-DICARBOXAMIDE: Known for its mercury chelation properties.
N1,N3-BIS(2-MERCAPTOETHYL)ISOPHTHALAMIDE: Used as a chelating agent for heavy metals.
Uniqueness
N1,N3-BIS(2-BROMO-4-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1-N,3-N-bis(2-bromo-4-nitrophenyl)benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2N4O6/c21-15-9-13(25(29)30)4-6-17(15)23-19(27)11-2-1-3-12(8-11)20(28)24-18-7-5-14(26(31)32)10-16(18)22/h1-10H,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRXHXVAJCEJNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.